Cas no 130250-54-3 (1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate)
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 1-Boc-3-piperidinecarboxylate
- 1-(TERT-BUTOXYCARBONYL)-3-(ETHOXYCARBONYL)PIPERIDINE
- ETHYL N-BOC-NIPECOTATE
- BOC-DL-NIPC-OET
- BOC-DL-PIC(3)-EOT
- BOC-DL-PIC(3)-OET
- N-T-BUTOXYCARBONYL-DL-NIPECOTIC ACID ETHYL ESTER
- N-T-BUTOXYCARBONYL-DL-PIPERIDINECARBOXYLIC ACID ETHYL ESTER
- 1,3-Piperidinedicarboxylic acid, 1-(1,1-dimethylethyl) 3-ethyl ester
- Ethyl 1-Boc-DL-nipecotate
- Ethyl 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylate
- Ethyl N-Boc-piperidine-3-carboxylate
- 1-(tert-Butyl) 3-ethyl tetrahydro-1,3(2H)-pyridinedicarboxylate
- Ethyl-N-BOC-piperidine-3-carboxylate
- methyl 1-boc-piperidine-3-carboxylate
- N-Boc-3-piperidine esthyl ester
- Piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester
- piperidine-1,3-dicarboxylic acid-1-tert-butyl ester 3-ethyl ester
- 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic Acid Ethyl Ester
- 1-(tert-Butoxycarbonyl)nipecotic Acid Ethyl Ester
- 1-(tert-Butoxycarbonyl)-piperidine-3-carboxylic acid ethyl ester
- 1-(tert-Butyl) 3-ethyl 1,3-piperidinedicarboxylate
- 1-Boc-3-piperidinecarboxylic Acid Ethyl Ester
- 1-O-tert-butyl 3-O-ethyl piperidine-1,3-dicarboxylate
- Ethyl N-Boc-3-piperidinecarboxylate
- N-Boc-DL-nipecotic acid ethyl ester
- 1-Boc-nipecotic Acid Ethyl Ester
- Ethyl 1-Boc-nipecotate
- Ethyl 1-(tert-Butoxycarbonyl)nipecotate
- 1-BOC-ETHYL NIPECOTATE
- Ethyl N-Boc-DL-nipecotate
- Ethyl 1-Boc-DL-nipecotate, 97%
- 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate
- Ethyl1-Boc-3-piperidinecarboxylate
- 1-BOC-piperidine-3-carboxylic acid ethyl ester
- 1-Boc-3-piperidinecarboxylate ethyl ester
- 1-(Tert-Butyl) 3-Eth
- AB39340
- Piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester
- (R)-1-Boc-Piperidine-3-CarboxylicAcidEthylEster
- BRD-A98319317-001-01-0
- Piperidine 1,3dicarboxylic acid 1-tert-butyl ester-3-ethyl ester
- MFCD04116274
- 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate;Ethyl N-Boc-3-piperidinecarboxylate
- 1-tert-butyl 3-ethyl 1,3-piperidinedicarboxylate
- PB47921
- Ethyl N-Boc-piperidine-3-carboxylate, >=97.0%
- DTXSID10326804
- YCXCRFGBFZTUSU-UHFFFAOYSA-N
- 3-ethyl 1-tert-butyl piperidine-1,3-dicarboxylate
- 1-tert-Butyl 3-Ethyl (S)-Piperidine-1,3-dicarboxylate
- (S)-1-Boc-Piperidine-3-CarboxylicAcidEthylEster
- Piperidine-1,3-dicarboxylic acid 1-tert-butylester 3-ethyl ester
- SY073867
- NSC617244
- ethyl n-(t-butyloxycarbonyl)nipecotate
- AB39339
- SCHEMBL550224
- N-(t-butoxycarbonyl)-3-(carboethoxy)-piperidine
- ethyl-N-boc-nipecotate
- Piperidine 1,3-dicarboxylic acid 1-tert-butyl ester-3-ethyl ester
- 1,3-Piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-ethyl ester
- 130250-54-3
- Z293001192
- FT-0654384
- J-505132
- FT-0657617
- CS-D1146
- AM20080211
- 1-(tert-Butoxycarbonyl)nipecotic Acid Ethyl Es
- ethyl-1-Boc-3-piperidinecarboxylate
- AC-22464
- Ethyl (R)-1-Boc-nipecotate
- J-502143
- AKOS000803412
- E0954
- FT-0602215
- NSC-617244
- J-502367
- EN300-128216
- SY007141
- PS-5172
- ethyl 1-boc-piperidine-3-carboxylate
- 2-Cyclopentyl-3-(cyclopentyloxy)-4-methoxybenzoic acid
- Ethyl (R)-1-Boc-piperidine-3-carboxylate
- 1-(1,1-Dimethylethyl) 3-ethyl 1,3-piperidinedicarboxylate
- AKOS016339934
- DB-007461
- Ethyl 1-Boc-3-piperidinecarboxylate;1-(tert-Butyl) 3-ethyl 1,3-piperidinedicarboxylate;N-Boc-3-piperidinecarboxylate ethyl ester;1-Boc-piperidine-3-carboxylic acid ethyl ester
- (S)-1-Boc-piperidine-3-carboxylic acid ethyl ester;(S)-N-Boc-3-piperidinecarboxylate ethyl ester;(S)-N-Boc-piperidine-3-carboxylic acid ethyl ester
- (S)-1-Boc-3-piperidinecarboxylate ethyl ester
- (R)-1-BOC-piperidine-3-carboxylic acid ethyl ester
- BBL100042
- (R)-1-Boc-3-piperidinecarboxylate ethyl ester
- (R)-1-Boc-piperidine-3-carboxylic acid ethyl ester;(R)-N-Boc-piperidine-3-carboxylic acid ethyl ester;(R)-N-Boc-3-piperidinecarboxylate ethyl ester
- STL511019
-
- MDL: MFCD04116274
- Inchi: 1S/C13H23NO4/c1-5-17-11(15)10-7-6-8-14(9-10)12(16)18-13(2,3)4/h10H,5-9H2,1-4H3
- InChI Key: YCXCRFGBFZTUSU-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCCC(C(=O)OCC)C1)=O
Computed Properties
- Exact Mass: 257.16300
- Monoisotopic Mass: 257.163
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 309
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.8
- XLogP3: 1.8
Experimental Properties
- Density: 1.077
- Melting Point: 34.0 to 38.0 deg-C
- Boiling Point: 323.9°C at 760 mmHg
- Flash Point: 149.7℃
- Refractive Index: 1.473
- PSA: 55.84000
- LogP: 2.13450
- Sensitiveness: Moisture & Light Sensitive
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H317,H319
- Warning Statement: P280,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36-43-52
- Safety Instruction: 26
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 713724-5G |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | ≥97.0% | 5G |
1041.02 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E803668-500g |
Ethyl N-Boc-piperidine-3-carboxylate |
130250-54-3 | 98% | 500g |
1,444.50 | 2021-05-17 | |
| TRC | E900198-250mg |
Ethyl 1-Boc-3-piperidinecarboxylate |
130250-54-3 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E900198-500mg |
Ethyl 1-Boc-3-piperidinecarboxylate |
130250-54-3 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E900198-2.5g |
Ethyl 1-Boc-3-piperidinecarboxylate |
130250-54-3 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57950-5g |
Piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester |
130250-54-3 | 98% | 5g |
¥28.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E57950-25g |
Piperidine-1,3-dicarboxylic acid 1-tert-butyl 3-ethyl ester |
130250-54-3 | 98% | 25g |
¥48.0 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015573-100g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 98% | 100g |
¥175 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015573-25g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 98% | 25g |
¥58 | 2024-05-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R015573-5g |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate |
130250-54-3 | 98% | 5g |
¥29 | 2024-05-26 |
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Suppliers
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate
Introduction to 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate (CAS No. 130250-54-3)
1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate, identified by its Chemical Abstracts Service (CAS) number 130250-54-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperidine class of heterocyclic amines, characterized by a six-membered ring containing one nitrogen atom. The presence of both tert-butyl and ethyl substituents at the 1 and 3 positions, respectively, imparts unique steric and electronic properties that make it a valuable scaffold for drug discovery and development.
The structure of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate features two carboxylate groups at the 1 and 3 positions, which can be further functionalized to create more complex molecular entities. This bifunctional nature allows for diverse chemical modifications, making it a versatile building block in synthetic chemistry. The tert-butyl group enhances lipophilicity and metabolic stability, while the ethyl group contributes to solubility and binding affinity. Such structural features are often exploited in the design of novel therapeutic agents targeting various biological pathways.
In recent years, there has been growing interest in piperidine derivatives due to their broad spectrum of biological activities. Piperidine moieties are commonly found in approved drugs, including antiviral, anticancer, and central nervous system (CNS) therapeutics. The specific combination of substituents in 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate makes it an attractive candidate for further exploration in medicinal chemistry. Researchers have leveraged its scaffold to develop compounds with enhanced pharmacokinetic profiles and improved target engagement.
One of the most compelling aspects of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate is its potential application in the development of neurological drugs. Piperidine derivatives have shown promise in modulating neurotransmitter systems, particularly those involved in cognitive function and motor control. The carboxylate groups provide opportunities for further derivatization into amides or esters, which can be tailored to interact with specific receptors or enzymes. Recent studies have highlighted the role of piperidine-based compounds in addressing neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
The synthesis of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate typically involves multi-step organic reactions starting from commercially available precursors. Key steps include nucleophilic substitution reactions to introduce the tert-butyl and ethyl groups, followed by carboxylation at the designated positions. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and selectivity. The optimization of synthetic routes is crucial for large-scale production, ensuring cost-effectiveness and scalability for pharmaceutical applications.
From a computational chemistry perspective, 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate has been subjected to extensive molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity, aiding in the rational design of analogs with improved binding affinities. These computational approaches are complemented by experimental validations through enzyme inhibition assays and receptor binding studies.
The pharmacological evaluation of 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate has revealed several interesting properties. In vitro studies have demonstrated its potential as an inhibitor of certain enzymes implicated in inflammation and pain signaling. Additionally, preclinical trials have suggested its efficacy in modulating ion channels relevant to neurological disorders. These findings underscore its therapeutic potential and justify further investigation into its mechanism of action.
The regulatory landscape for compounds like 1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Compliance with Good Manufacturing Practices (GMP) is essential to ensure product quality and safety. As research progresses, regulatory bodies will continue to monitor the development pipeline for novel piperidine derivatives, providing guidelines for clinical testing and commercialization.
In conclusion,1-tert-butyl 3-ethyl piperidine-1,3-dicarboxylate represents a promising compound with significant potential in pharmaceutical applications. Its unique structural features make it a valuable scaffold for drug discovery, particularly in neurological therapies. Ongoing research efforts are focused on optimizing its synthesis, understanding its pharmacological profile, and exploring new therapeutic indications. As advancements in synthetic chemistry and computational biology continue to evolve,cas no130250-54-3 derived compounds are poised to play a pivotal role in next-generation therapeutics.
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